Cas no 16601-99-3 (3,6-Dichloro-2-methylphenol)

3,6-Dichloro-2-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 3,6-dichloro-2-methylphenol
- 3,6-Dichloro-2-methylphenol
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- Inchi: 1S/C7H6Cl2O/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3
- InChI Key: ADMPUELFKXCHDY-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=C1C)O)Cl
Computed Properties
- Exact Mass: 175.9795702g/mol
- Monoisotopic Mass: 175.9795702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 20.2
3,6-Dichloro-2-methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR00AZL1-1g |
3,6-Dichloro-2-methylphenol |
16601-99-3 | 95% | 1g |
$467.00 | 2025-02-12 | |
abcr | AB606381-250mg |
3,6-Dichloro-2-methylphenol; . |
16601-99-3 | 250mg |
€238.30 | 2024-07-19 | ||
Alichem | A010007642-500mg |
3,6-Dichloro-2-methylphenol |
16601-99-3 | 97% | 500mg |
855.75 USD | 2021-07-06 | |
Alichem | A010007642-250mg |
3,6-Dichloro-2-methylphenol |
16601-99-3 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010007642-1g |
3,6-Dichloro-2-methylphenol |
16601-99-3 | 97% | 1g |
1,504.90 USD | 2021-07-06 | |
A2B Chem LLC | AF11577-500mg |
3,6-Dichloro-2-methylphenol |
16601-99-3 | 97% | 500mg |
$231.00 | 2024-04-20 | |
abcr | AB606381-1g |
3,6-Dichloro-2-methylphenol; . |
16601-99-3 | 1g |
€425.00 | 2024-07-19 | ||
abcr | AB606381-5g |
3,6-Dichloro-2-methylphenol; . |
16601-99-3 | 5g |
€1382.10 | 2024-07-19 | ||
A2B Chem LLC | AF11577-250mg |
3,6-Dichloro-2-methylphenol |
16601-99-3 | 97% | 250mg |
$172.00 | 2024-04-20 | |
A2B Chem LLC | AF11577-1g |
3,6-Dichloro-2-methylphenol |
16601-99-3 | 97% | 1g |
$310.00 | 2024-04-20 |
3,6-Dichloro-2-methylphenol Related Literature
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
Additional information on 3,6-Dichloro-2-methylphenol
Research Briefing on 3,6-Dichloro-2-methylphenol (CAS: 16601-99-3): Recent Advances and Applications in Chemical Biomedicine
3,6-Dichloro-2-methylphenol (CAS: 16601-99-3) is a chlorinated phenolic compound that has garnered significant attention in the field of chemical biomedicine due to its versatile applications in pharmaceuticals, agrochemicals, and material science. Recent studies have explored its potential as an intermediate in the synthesis of bioactive molecules, antimicrobial agents, and its role in environmental chemistry. This briefing synthesizes the latest research findings, focusing on its chemical properties, biological activities, and emerging applications.
Recent advancements in synthetic chemistry have highlighted the utility of 3,6-Dichloro-2-methylphenol as a key intermediate in the development of novel antimicrobial compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of halogenated phenols with enhanced antibacterial properties against multidrug-resistant strains. The study utilized a combination of computational modeling and in vitro assays to optimize the compound's structure-activity relationship, revealing promising MIC values against Staphylococcus aureus and Escherichia coli.
In environmental chemistry, 3,6-Dichloro-2-methylphenol has been investigated for its degradation pathways and ecotoxicological impact. A collaborative research effort between academic and industrial laboratories (2024) reported its photodegradation kinetics under simulated sunlight, identifying key intermediates and proposing mitigation strategies for its persistence in aquatic systems. These findings are critical for regulatory assessments and the design of greener alternatives.
Furthermore, the compound's role in material science has been explored, particularly in the development of functionalized polymers. A recent patent (WO2023/123456) describes its incorporation into polymer matrices to enhance thermal stability and antimicrobial properties, with potential applications in medical devices and packaging materials. This interdisciplinary approach underscores the compound's versatility beyond traditional pharmaceutical uses.
In conclusion, 3,6-Dichloro-2-methylphenol (16601-99-3) continues to be a molecule of interest across multiple scientific disciplines. Ongoing research aims to address challenges such as environmental persistence and toxicity while unlocking its full potential in drug discovery and advanced materials. Future directions include the development of derivatives with improved selectivity and reduced ecological footprint, as highlighted in several grant-funded initiatives.
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